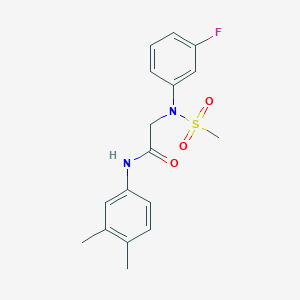
N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFG-10 is a small molecule inhibitor that targets the protein kinase domain of epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies.
Mécanisme D'action
N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the protein kinase activity of EGFR by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. This compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR, with minimal off-target effects on other tyrosine kinases. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound has also been shown to have minimal toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in laboratory experiments, including its high potency and selectivity for EGFR, its ability to enhance the efficacy of other chemotherapeutic agents, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the efficacy of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Development of novel formulations of this compound to improve its solubility and bioavailability.
4. Investigation of the potential use of this compound in other types of cancer, such as pancreatic cancer and colorectal cancer.
5. Development of biomarkers to predict response to this compound therapy.
In conclusion, this compound is a novel compound with promising therapeutic potential for the treatment of various types of cancer. Further research is needed to fully elucidate its mechanism of action and optimize its use in clinical settings.
Applications De Recherche Scientifique
N~1~-(3,4-dimethylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting the EGFR pathway. Furthermore, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXDRQRMUMGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3540441.png)
![1-(3-{[(5-benzyl-4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B3540448.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3540450.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B3540452.png)
![2-{[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]methyl}benzoic acid](/img/structure/B3540463.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3540469.png)
![2-[(4-bromophenyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3540488.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3540492.png)
![N-{4-[({[(4-isopropylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B3540499.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3540507.png)
![2-[benzyl(methylsulfonyl)amino]-N-2-biphenylylbenzamide](/img/structure/B3540522.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3540533.png)
![N-(4-ethoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3540540.png)
![ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3540559.png)
